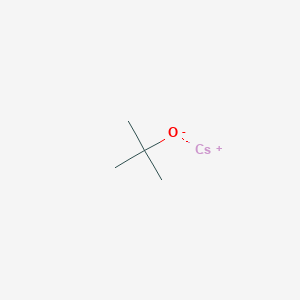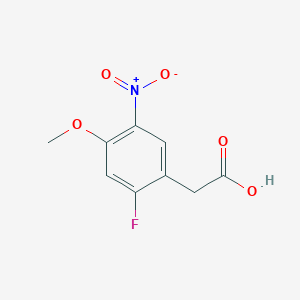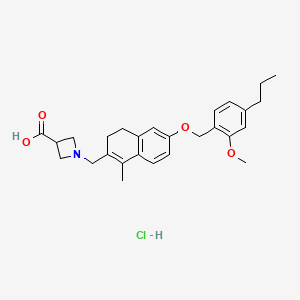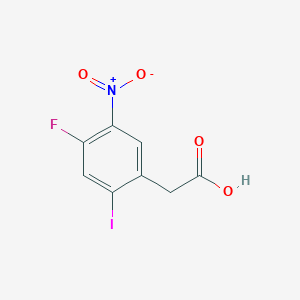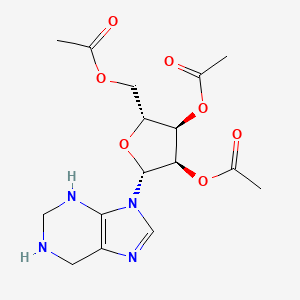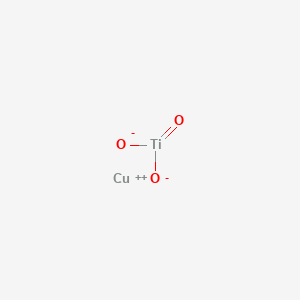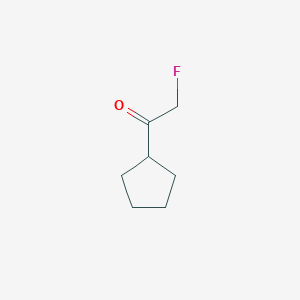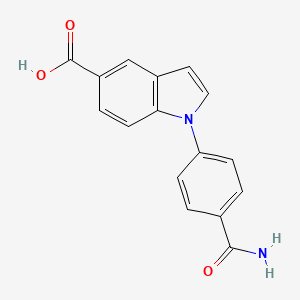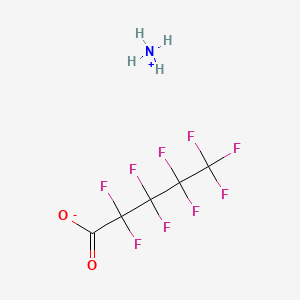
Ammonium perfluorovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium perfluorovalerate, also known as nonafluoropentanoic acid ammonium salt, is an inorganic compound with the chemical formula C5H4F9NO2. It is a colorless solid that decomposes at room temperature. This compound is soluble in water and polar organic solvents like ethanol and acetone. It is known for its high thermal stability and non-flammability .
Preparation Methods
Ammonium perfluorovalerate is typically synthesized by reacting nonafluoropentanoic acid with ammonia. The reaction is carried out under an inert gas atmosphere to prevent unwanted side reactions. The process can be performed using either a vapor-phase method or a solvent-based method. In the vapor-phase method, nonafluoropentanoic acid is exposed to ammonia gas, while in the solvent-based method, the acid is dissolved in a suitable solvent like ethanol, and ammonia is bubbled through the solution .
Chemical Reactions Analysis
Ammonium perfluorovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
Ammonium perfluorovalerate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other perfluorinated compounds.
Biology: It is employed in studies involving the interaction of perfluorinated compounds with biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ammonium perfluorovalerate involves its interaction with molecular targets through its perfluorinated tail. This tail imparts hydrophobic and oleophobic properties, allowing the compound to interact with various molecular pathways. The exact molecular targets and pathways can vary depending on the specific application, but generally involve interactions with lipid membranes and proteins .
Comparison with Similar Compounds
Ammonium perfluorovalerate is unique among perfluorinated compounds due to its specific chain length and functional groups. Similar compounds include:
Perfluorooctanoic acid ammonium salt: Known for its use in the production of Teflon.
Perfluorobutanesulfonic acid ammonium salt: Used in fire-fighting foams.
Perfluoro-2-propoxypropionic acid ammonium salt: Known for its use in various industrial applications. Compared to these compounds, this compound offers a balance of thermal stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
68259-11-0 |
|---|---|
Molecular Formula |
C5HF9O2.H3N C5H4F9NO2 |
Molecular Weight |
281.08 g/mol |
IUPAC Name |
azanium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
InChI |
InChI=1S/C5HF9O2.H3N/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16);1H3 |
InChI Key |
QGKJZVRFHDAXTC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
